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Compound of Interest

Compound Name:
3-Methoxythiophene-2-

carbaldehyde

Cat. No.: B112520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-methoxythiophene-2-carbaldehyde
(CAS Number: 35134-07-7). Despite a comprehensive search of publicly available scientific

databases and supplier technical data sheets, experimental Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be

located.

This document provides the available physical and predicted spectral information for 3-
methoxythiophene-2-carbaldehyde, alongside generalized experimental protocols for the

acquisition of such data. This information can serve as a reference for researchers intending to

characterize this compound.

Available Compound Data
While experimental spectra are not publicly available, various suppliers list the following

physical and chemical properties for 3-methoxythiophene-2-carbaldehyde.
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Property Value Source

Molecular Formula C₆H₆O₂S [1][2][3][4]

Molecular Weight 142.18 g/mol [1][2]

Appearance
White to pale cream crystals or

powder
[1][3]

Melting Point 76.0-85.0 °C [1]

Purity ≥96.0% (GC) [1]

Solubility Slightly soluble in water [5]

Predicted Mass Spectrometry Data
Predicted mass spectrometry data provides theoretical mass-to-charge ratios for different

adducts of a compound. The following data for 3-methoxythiophene-2-carbaldehyde is

available from computational predictions.[6]

Adduct Predicted m/z

[M+H]⁺ 143.01613

[M+Na]⁺ 164.99807

[M-H]⁻ 141.00157

[M+NH₄]⁺ 160.04267

[M+K]⁺ 180.97201

General Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data. Specific

parameters would be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 3-methoxythiophene-2-carbaldehyde (typically 5-10 mg)

would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

¹H NMR Acquisition:

The spectrometer would be tuned to the proton frequency.

Standard parameters would include a 30-45° pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

A sufficient number of scans (e.g., 8-16) would be acquired to achieve an adequate signal-

to-noise ratio.

Chemical shifts would be referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

¹³C NMR Acquisition:

The spectrometer would be tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used.

A larger number of scans would be required due to the lower natural abundance of ¹³C.

Chemical shifts would be referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

Solid Phase (KBr pellet): A small amount of the solid sample would be finely ground with

dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed

directly onto the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) would be

recorded.

The sample spectrum would then be recorded, typically over a range of 4000-400 cm⁻¹.

The final spectrum would be presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample would be introduced into the mass spectrometer, typically

dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray

Ionization (ESI), or directly for techniques like Gas Chromatography-Mass Spectrometry

(GC-MS) if the compound is sufficiently volatile and thermally stable.

Ionization: A suitable ionization technique would be employed. ESI is a common soft

ionization method for polar organic molecules.

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector would record the abundance of ions at each m/z value, generating a

mass spectrum.

Workflow for Spectral Analysis
The general workflow for obtaining and analyzing spectral data for a compound like 3-
methoxythiophene-2-carbaldehyde is illustrated below.
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A generalized workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b112520?utm_src=pdf-body-img
https://www.benchchem.com/product/b112520?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific
Chemicals [thermofisher.com]

2. 3-Methoxythiophene-2-carbaldehyde | 35134-07-7 [sigmaaldrich.com]

3. 3-Methoxythiophene-2-carboxaldehyde, 97% | CymitQuimica [cymitquimica.com]

4. Cas 35134-07-7,3-Methoxythiophene-2-carbaldehyde | lookchem [lookchem.com]

5. 3-Methoxythiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

6. PubChemLite - 3-methoxythiophene-2-carbaldehyde (C6H6O2S) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 3-
Methoxythiophene-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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